Butyrylcholine iodide chemical properties and structure
Butyrylcholine iodide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Butyrylcholine (B1668140) Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of butyrylcholine iodide. It includes a detailed summary of its physicochemical characteristics, methodologies for its experimental characterization, and its role in relevant biological pathways.
Chemical Properties and Structure
Butyrylcholine iodide is a quaternary ammonium (B1175870) salt and an ester of choline (B1196258) and butyric acid. It is widely utilized in biochemical research, primarily as a substrate for the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase. Its structural similarity to the neurotransmitter acetylcholine (B1216132) allows it to serve as a valuable tool in studying cholinergic signaling and enzyme kinetics.
Chemical Structure
The structure of butyrylcholine iodide consists of a butyryl group ester-linked to a choline moiety, with iodide as the counter-ion.
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IUPAC Name : 2-butanoyloxyethyl(trimethyl)azanium iodide[1]
Physicochemical Properties
The quantitative physicochemical properties of butyrylcholine iodide are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₉H₂₀INO₂ | [1] |
| Molecular Weight | 301.17 g/mol | [1][2][3][4] |
| Melting Point | 85-89 °C | [2][3][4][5] |
| Appearance | White powder or crystalline solid. | [2] |
| Solubility | Methanol: 1 g/10 mL (clear, colorless) | [2][5] |
| Water Solubility | Almost transparent | [3][6] |
| Storage Temperature | 2-8°C | [2][3][5] |
Experimental Protocols
Detailed methodologies for the characterization and use of butyrylcholine iodide are crucial for reproducible research. The following sections outline key experimental protocols.
Spectroscopic Characterization
2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in butyrylcholine iodide.
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Objective : To obtain the infrared spectrum of solid butyrylcholine iodide to confirm the presence of key functional groups such as the ester carbonyl and C-N bonds.
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Methodology :
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Sample Preparation : A small amount of dry butyrylcholine iodide powder is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Instrument : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument can be used.
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Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by accumulating a number of scans (e.g., 32) to ensure a good signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
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Data Analysis : The resulting spectrum is analyzed to identify characteristic absorption bands. Key expected peaks include a strong absorption around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group, and various C-H and C-N stretching and bending vibrations.
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2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of butyrylcholine iodide.
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Objective : To confirm the chemical structure of butyrylcholine iodide by analyzing the chemical shifts, integration, and coupling patterns of its protons and carbons.
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Methodology :
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Sample Preparation : A small amount of butyrylcholine iodide is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in an NMR tube.
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Instrument : A Bruker AV-400 or higher field NMR spectrometer.
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Data Acquisition :
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¹H NMR : A standard one-dimensional proton NMR spectrum is acquired.
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¹³C NMR : A proton-decoupled carbon-13 NMR spectrum is acquired.
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Data Analysis : The chemical shifts (δ) in parts per million (ppm) are referenced to a known standard (e.g., TMS or the residual solvent peak). The proton spectrum will show characteristic signals for the methyl and methylene (B1212753) groups of the butyryl chain, the methylene groups of the choline backbone, and the trimethylammonium group. The carbon spectrum will show corresponding signals for each unique carbon atom.
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Butyrylcholinesterase (BChE) Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure the activity of BChE using a thiocholine (B1204863) analog of butyrylcholine, such as S-butyrylthiocholine iodide. The principle involves the enzymatic hydrolysis of the substrate to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm.
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Objective : To determine the rate of BChE-catalyzed hydrolysis of its substrate.
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Materials :
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Butyrylcholinesterase (BChE) enzyme solution
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S-Butyrylthiocholine iodide (substrate)
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5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
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96-well microplate
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Microplate reader
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Methodology :
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Reagent Preparation :
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Prepare a stock solution of BChE in phosphate buffer.
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Prepare a stock solution of S-butyrylthiocholine iodide in deionized water.
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Prepare a stock solution of DTNB in phosphate buffer.
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Assay Procedure :
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To each well of a 96-well plate, add phosphate buffer.
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Add the BChE enzyme solution to each well.
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To initiate the reaction, add a mixture of the S-butyrylthiocholine iodide and DTNB solutions to each well.
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Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).
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Data Analysis :
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Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.
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The BChE activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
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Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and Role of Butyrylcholinesterase
Butyrylcholine is not a primary neurotransmitter, but its hydrolysis by BChE is relevant to cholinergic signaling, where acetylcholine is the key player. BChE can hydrolyze acetylcholine and thus modulate its levels, particularly in glial cells where it is more abundant than acetylcholinesterase (AChE).[3]
Caption: Role of Butyrylcholinesterase in Cholinergic Signaling.
Experimental Workflow for BChE Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound on BChE activity using butyrylcholine iodide (or its thio-analog) as a substrate.
Caption: Workflow for BChE Inhibition Assay.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase knockouts establish central cholinergic pathways and can use butyrylcholinesterase to hydrolyze acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
